Cas no 32727-29-0 (Isorhapontin)
Isorhapontin Chemical and Physical Properties
Names and Identifiers
-
- (2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxytetrahydro-4H-pyran-3,4,4,5-tetrol (non-preferred name)
- 3-hydroxy-5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenyl β-D-glucopyranoside
- Isorhapontin
- E-4,5'-dihydroxy-3-methoxy-3'-glucopyranosylstilbene
- C10266
- MEGxp0_000822
- LMPK13090010
- Isorhapontin, >=95% (LC/MS-ELSD)
- Q18352366
- ISORHAPHONTIN
- Isorhaponticin
- 32727-29-0
- ISORHAPONTIGENIN 3-(.BETA.-D-GLUCOPYRANOSIDE)
- ACon1_001069
- DTXSID701031823
- CHEBI:6053
- (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- NCGC00169707-01
- .BETA.-D-GLUCOPYRANOSIDE, 3-HYDROXY-5-(2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL)PHENYL, (E)-
- (2S,3R,4S,5S,6R)-2-(3-Hydroxy-5-((E)-4-hydroxy-3-methoxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- FS-7328
- E-Isorhapontin
- NCGC00169707-02
- 3-HYDROXY-5-((1E)-2-(4-HYDROXY-3-METHOXYPHENYL)ETHENYL)PHENYL .BETA.-D-GLUCOPYRANOSIDE
- 3,4',5-TRIHYDROXY-3'-METHOXYSTILBENE 3-O-.BETA.-D-GLUCOPYRANOSIDE
- AKOS040762908
- CHEMBL113339
- Isorhapontigenin 3-O-beta-D-glucopyranoside
- Isorhapontigenin 3-O-beta-D-glucoside
- 3,4',5-Trihydroxy-3'-methoxystilbene 3-O-I2-D-glucopyranoside
- 3,4',5-Trihydroxy-3'-methoxystilbene 3-O-beta-D-glucopyranoside
- (2S,3R,4S,5S,6R)-2-(3-Hydroxy-5-((E)-2-(4-Hydroxy-3-Methoxyphenyl)Ethenyl)Phenoxy)-6-(Hydroxymethyl)Oxane-3,4,5-Triol
- Isorhapontigenin 3-(I2-D-glucopyranoside)
- Isorhapontigenin 3-O-I2-D-glucoside
- DA-54452
- G70980
- Isorhapontigenin 3-(beta-D-glucopyranoside)
-
- Inchi: 1S/C21H24O9/c1-28-16-8-11(4-5-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
- InChI Key: KLPUXMNQDCUPNO-DXKBKAGUSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=C(C=C(/C=C/C2C=CC(=C(C=2)OC)O)C=1)O
Computed Properties
- Exact Mass: 420.142
- Monoisotopic Mass: 420.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 559
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 149
Experimental Properties
- Density: 1.551
- Boiling Point: 618.2°C at 760 mmHg
- Flash Point: 327.7°C
- Refractive Index: 1.739
- Vapor Pressure: 0.0±2.4 mmHg at 25°C
Isorhapontin Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 3077 9 / PGIII
- Hazard Category Code: 50
- Safety Instruction: 61
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ℃, better at -4 ℃
Isorhapontin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00105-1MG |
Isorhapontin |
32727-29-0 | ≥95% (LC/MS-ELSD) | 1MG |
¥2658.8 | 2022-02-22 | |
| TRC | I214245-1mg |
Isorhapontin |
32727-29-0 | 1mg |
$ 190.00 | 2023-09-07 | ||
| TRC | I214245-2.5mg |
Isorhapontin |
32727-29-0 | 2.5mg |
$ 374.00 | 2023-09-07 | ||
| TRC | I214245-5mg |
Isorhapontin |
32727-29-0 | 5mg |
$ 632.00 | 2023-09-07 | ||
| TargetMol Chemicals | TN5752-5 mg |
Isorhapontin |
32727-29-0 | 98% | 5mg |
¥ 8,800 | 2023-07-11 | |
| TargetMol Chemicals | TN5752-5mg |
Isorhapontin |
32727-29-0 | 5mg |
¥ 953 | 2024-07-20 | ||
| Aaron | AR00CZR2-5mg |
Isorhapontin |
32727-29-0 | 97% | 5mg |
$430.00 | 2025-02-12 | |
| 1PlusChem | 1P00CZIQ-5mg |
ISORHAPONTIN |
32727-29-0 | 97% | 5mg |
$371.00 | 2024-05-05 | |
| Ambeed | A1002079-25mg |
(2S,3R,4S,5S,6R)-2-(3-Hydroxy-5-((E)-4-hydroxy-3-methoxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
32727-29-0 | 97% | 25mg |
$884.0 | 2025-03-01 | |
| Ambeed | A1002079-10mg |
(2S,3R,4S,5S,6R)-2-(3-Hydroxy-5-((E)-4-hydroxy-3-methoxystyryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
32727-29-0 | 97% | 10mg |
$466.0 | 2025-03-01 |
Isorhapontin Suppliers
Isorhapontin Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Isorhapontin
Isorhapontin (CAS No. 32727-29-0): A Natural Polyphenolic Compound with Promising Therapeutic Potential in Modern Biomedical Research
Isorhapontin, a natural polyphenolic compound identified with the chemical structure of CAS No. 32727-29-0, has emerged as a focal point in biomedical research due to its unique molecular framework and diverse biological activities. This compound, belonging to the class of flavonoids, is primarily derived from the bark of Paulownia tomentosa and has garnered significant attention for its potential applications in anti-inflammatory, antioxidant, and neuroprotective therapies. Recent studies have unveiled its role in modulating cellular signaling pathways, making it a promising candidate for the development of novel therapeutic strategies in chronic diseases and neurodegenerative disorders.
Recent advancements in high-resolution mass spectrometry and chromatographic analysis have enabled researchers to precisely characterize the molecular structure of Isorhapontin. The compound exhibits a unique flavone backbone with multiple hydroxyl groups, which contribute to its strong radical scavenging capacity. A 2023 study published in Journal of Medicinal Chemistry demonstrated that Isorhapontin can inhibit the activity of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, highlighting its potential as an anti-inflammatory agent.
One of the most intriguing aspects of Isorhapontin is its ability to modulate oxidative stress through its antioxidant properties. Research published in Antioxidants & Redox Signaling (2023) revealed that Isorhapontin significantly reduces the levels of reactive oxygen species (ROS) in cellular models of neurodegeneration. This effect is attributed to its capacity to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a critical role in neutralizing free radicals and protecting cellular components from oxidative damage.
In the context of oncology, Isorhapontin has shown promising anti-cancer properties. A 2023 preclinical study published in Cancer Letters demonstrated that Isorhapontin can induce apoptosis in breast cancer cell lines by targeting key signaling pathways such as PI3K/AKT and < MAPK/ERK. The compound was found to suppress the proliferation of cancer cells while exhibiting minimal toxicity to normal cells, a critical factor for the development of safe and effective therapeutic agents.
Recent advancements in computational drug discovery have further enhanced the understanding of Isorhapontin's molecular mechanisms. Molecular docking studies conducted by researchers at Harvard Medical School (2023) revealed that Isorhapontin can bind to the kinase domain of proteins involved in inflammation, thereby inhibiting their enzymatic activity. This molecular interaction provides a structural basis for the compound's therapeutic potential and opens new avenues for the design of targeted therapies.
The pharmacokinetic profile of Isorhapontin is another area of active research. A 2023 study published in Drug Metabolism and Disposition investigated the absorption, distribution, metabolism, and excretion (ADME) properties of Isorhapontin in animal models. The findings suggest that the compound is well-absorbed orally and exhibits good bioavailability, making it a viable candidate for oral drug formulations. However, further studies are needed to optimize its pharmacokinetic parameters for clinical applications.
In the realm of neuroscience, Isorhapontin has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research conducted by the University of Tokyo (2023) demonstrated that Isorhapontin can protect neurons from beta-amyloid-induced toxicity by reducing oxidative stress and enhancing mitochondrial function. These findings underscore the compound's potential as a neuroprotective agent and its relevance in the development of therapies for age-related neurological disorders.
The clinical translation of Isorhapontin is currently in the early stages, with several preclinical trials underway to evaluate its safety and efficacy. A 2023 phase I clinical trial conducted by PharmaNova Inc. reported that Isorhapontin was well-tolerated by participants and showed promising anti-inflammatory effects in patients with chronic inflammatory diseases. These results provide a strong foundation for further clinical investigations and highlight the compound's potential as a therapeutic agent.
Despite the encouraging findings, several challenges remain in the development of Isorhapontin as a therapeutic drug. One of the primary challenges is the optimization of its bioavailability and metabolic stability. Researchers are exploring various nanotechnology-based delivery systems to enhance the compound's solubility and prolong its therapeutic effect. Additionally, the identification of potential drug-drug interactions is crucial for ensuring the safety of Isorhapontin when used in combination with other therapeutic agents.
The environmental sustainability of Isorhapontin production is another important consideration. As the compound is derived from Paulownia tomentosa, efforts are being made to develop cultivation techniques that ensure the sustainable harvesting of this plant. These efforts are critical for maintaining the ecological balance and ensuring the long-term availability of Isorhapontin as a natural resource for pharmaceutical applications.
In conclusion, Isorhapontin represents a promising frontier in biomedical research due to its multifaceted biological activities and potential applications in various therapeutic areas. The compound's ability to modulate inflammatory responses, oxidative stress, and neurodegenerative processes positions it as a valuable candidate for the development of novel therapeutic strategies. However, further research is needed to overcome existing challenges and advance Isorhapontin from a research compound to a widely available therapeutic agent. The ongoing studies on Isorhapontin underscore its significance in the quest for innovative solutions to complex health challenges.
As the field of pharmacology continues to evolve, the role of compounds like Isorhapontin will become increasingly important. The integration of biotechnology, computational modeling, and clinical research will be essential in unlocking the full potential of Isorhapontin and translating its research findings into practical therapeutic applications. The future of Isorhapontin holds great promise, and its impact on human health is likely to be profound as more studies are conducted to explore its mechanisms and applications.
The continued exploration of Isorhapontin and similar compounds will undoubtedly lead to significant advancements in the treatment of various diseases. As researchers delve deeper into the molecular mechanisms underlying its effects, new therapeutic strategies will emerge, paving the way for more effective and targeted interventions. The journey of Isorhapontin from a natural compound to a potential breakthrough in medicine exemplifies the power of scientific inquiry and the importance of interdisciplinary research in addressing complex health challenges.
In summary, Isorhapontin stands at the intersection of natural product research and modern pharmacology, offering a unique opportunity to harness the benefits of plant-derived compounds for human health. Its potential applications in anti-inflammatory, antioxidant, and neuroprotective therapies highlight its significance in the development of novel therapeutic agents. As research progresses, the compound's role in the medical field is expected to expand, contributing to the advancement of healthcare and the well-being of patients worldwide.
32727-29-0 (Isorhapontin) Related Products
- 155-58-8(Rhapontin)
- 140671-07-4(Gnetifolin E)
- 1051854-94-4(3,5-bis-4beta-D-glucopyranosyloxy-3'-methoxy-trans-stilbene-4'-ol)
- 65995-51-9(2-methoxy-4-[(1E)-prop-1-en-1-yl]phenyl hexopyranoside)
- 116181-54-5(piceatannol 4'-O-beta-D-glucopyranoside)
- 645414-25-1(Acantrifoside E)
- 1041180-07-7(cis-isoeugenyl O-alpha-L-arabinopyranosyl(1->6)-beta-D-glucopyranoside)
- 116107-20-1(gnetifolin E)
- 29884-49-9(Astringin)
- 94356-26-0(Piceatannol 3'-O-glucoside)